

Synthesis and Characterization of 2-hydrazinyl-2-oxo-N-phenylacetamide: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-hydrazinyl-2-oxo-N-phenylacetamide

Cat. No.: B1303213

[Get Quote](#)

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of **2-hydrazinyl-2-oxo-N-phenylacetamide**, a compound of interest in medicinal chemistry and drug development. This document details the synthetic pathway, experimental protocols, and key characterization data for this molecule, presented in a clear and structured format to facilitate its use in a research and development setting.

Introduction

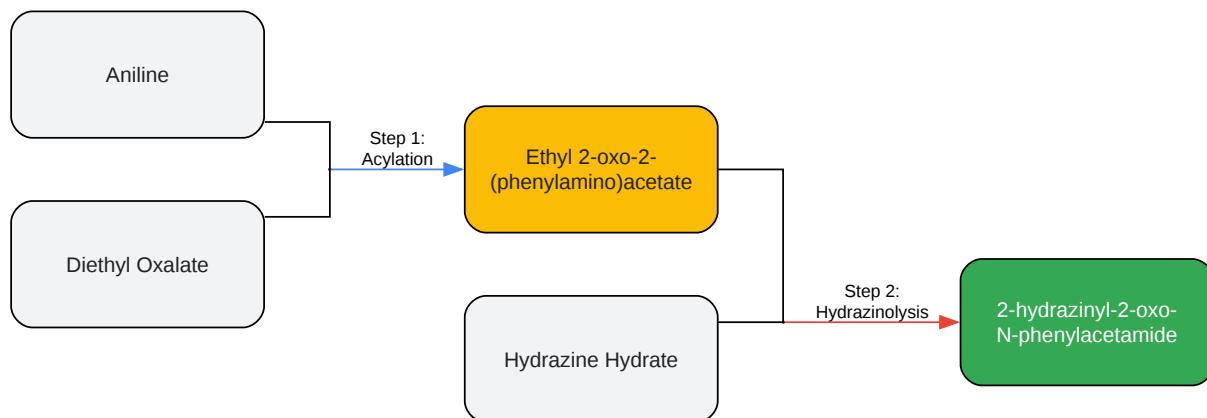
2-hydrazinyl-2-oxo-N-phenylacetamide, also known as N-phenyloxamic acid hydrazide, is a chemical intermediate that serves as a versatile building block in the synthesis of various heterocyclic compounds and potential therapeutic agents. Its structure, incorporating a phenylacetamide and a hydrazinyl moiety, offers multiple reactive sites for further chemical modifications, making it a valuable precursor in the design of novel molecules with diverse biological activities. This guide outlines a reliable synthetic route and the analytical methods used to confirm the structure and purity of the final compound.

Synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide

The synthesis of **2-hydrazinyl-2-oxo-N-phenylacetamide** is typically achieved through a two-step process. The first step involves the formation of an intermediate ester, ethyl 2-oxo-2-

(phenylamino)acetate, through the reaction of aniline with diethyl oxalate. The subsequent step is the hydrazinolysis of this ester using hydrazine hydrate to yield the final product.

A general synthetic scheme is presented below:


Step 1: Synthesis of ethyl 2-oxo-2-(phenylamino)acetate

Aniline is reacted with diethyl oxalate. This reaction typically involves heating the reactants.

Step 2: Synthesis of **2-hydrazinyl-2-oxo-N-phenylacetamide**

The resulting ethyl 2-oxo-2-(phenylamino)acetate is then refluxed with hydrazine hydrate to produce **2-hydrazinyl-2-oxo-N-phenylacetamide**.^[1]

Below is a diagram illustrating the synthesis workflow:

[Click to download full resolution via product page](#)

*Synthesis workflow for **2-hydrazinyl-2-oxo-N-phenylacetamide**.*

Experimental Protocols

Materials and Methods

All reagents and solvents should be of analytical grade and used as received unless otherwise specified.

Step 1: Synthesis of ethyl 2-oxo-2-(phenylamino)acetate

A detailed experimental protocol for this step, including specific quantities of reagents, reaction conditions, and purification methods, would be required for precise replication. A general literature method involves boiling aniline with diethyl oxalate.[\[1\]](#) The product can be crystallized from water.

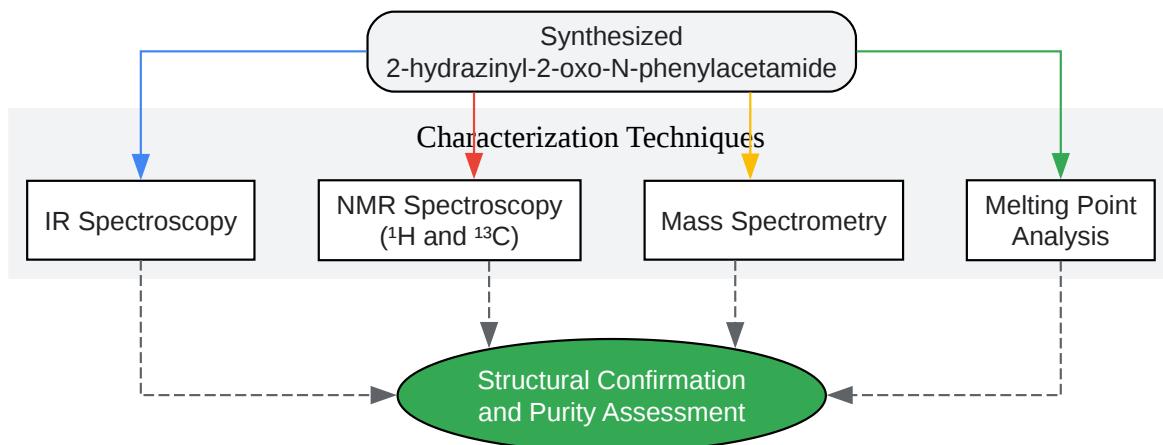
Step 2: Synthesis of 2-hydrazinyl-2-oxo-N-phenylacetamide

To a solution of ethyl 2-oxo-2-(phenylamino)acetate in a suitable solvent such as ethanol, hydrazine hydrate is added. The reaction mixture is then refluxed for a specific period. After cooling, the precipitated product is collected by filtration, washed with a cold solvent, and dried. Recrystallization from an appropriate solvent like absolute ethanol can be performed to purify the final compound.[\[1\]](#)

Characterization of 2-hydrazinyl-2-oxo-N-phenylacetamide

The identity and purity of the synthesized **2-hydrazinyl-2-oxo-N-phenylacetamide** are confirmed through various analytical techniques. The expected characterization data are summarized below.

Physicochemical Properties


Property	Value	Reference
Molecular Formula	C ₈ H ₉ N ₃ O ₂	[2] [3]
Molecular Weight	179.18 g/mol	[2] [3]
CAS Number	4740-46-9	[2] [3]

Spectroscopic Data

While specific experimental spectra for **2-hydrazinyl-2-oxo-N-phenylacetamide** are not readily available in the public domain, the expected spectral features based on its structure are outlined below. This information is crucial for researchers to confirm the successful synthesis of the target compound.

Technique	Expected Peaks/Signals
IR (Infrared) Spectroscopy (KBr, cm^{-1})	- N-H stretching (hydrazide and amide): ~3200-3400- C=O stretching (amide and hydrazide): ~1650-1700- N-H bending (amide II): ~1550- C-N stretching: ~1300-1400- Aromatic C-H stretching: ~3000-3100- Aromatic C=C stretching: ~1450-1600
^1H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy (DMSO-d_6 , δ ppm)	- Aromatic protons (phenyl group): ~7.0-8.0 (multiplet, 5H)- Amide N-H proton: ~9.5-10.5 (singlet, 1H)- Hydrazide N-H protons: ~4.5 (broad singlet, 2H) and ~9.0-10.0 (singlet, 1H)
^{13}C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy (DMSO-d_6 , δ ppm)	- Carbonyl carbons (amide and hydrazide): ~160-170- Aromatic carbons: ~120-140
Mass Spectrometry (MS)	- Molecular ion peak (M^+) at $\text{m/z} = 179$

The following diagram illustrates the logical relationship in the characterization process, from the synthesized compound to its analytical confirmation.

[Click to download full resolution via product page](#)

Workflow for the characterization of the synthesized compound.

Conclusion

This technical guide provides essential information for the synthesis and characterization of **2-hydrazinyl-2-oxo-N-phenylacetamide**. The outlined two-step synthetic procedure, coupled with the expected analytical data, serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery. The provided experimental framework and characterization benchmarks will aid in the successful preparation and validation of this important chemical intermediate, paving the way for its application in the development of novel compounds with potential therapeutic value.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Acetylphenylamino)ethyl acetate | 13534-87-7 | Benchchem [benchchem.com]
- 2. ethyl 2-oxo-2-(phenylamino)acetate| Ambeed [ambeed.com]

- 3. Microwave-Assisted One-Step Synthesis of Fenamic Acid Hydrazides from the Corresponding Acids - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Synthesis and Characterization of 2-hydrazinyl-2-oxo-N-phenylacetamide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1303213#synthesis-and-characterization-of-2-hydrazinyl-2-oxo-n-phenylacetamide>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com